N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoline-8-sulfonamide
Overview
Description
This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its presence in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions to form the quinoline ring
The difluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, a thiol group can be reacted with a difluoromethylating agent under basic conditions to form the desired difluoromethylsulfanyl group. The final step involves coupling the difluoromethylsulfanyl-substituted phenyl group with the quinoline-sulfonamide core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The difluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline-sulfonamide derivatives.
Scientific Research Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoline-8-sulfonamide is largely dependent on its interaction with biological targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The difluoromethylsulfanyl group may enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}quinoline-8-sulfonamide stands out due to its unique combination of a quinoline core and a sulfonamide group, which are both known for their significant biological activities
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]quinoline-8-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S2/c17-16(18)23-13-8-6-12(7-9-13)20-24(21,22)14-5-1-3-11-4-2-10-19-15(11)14/h1-10,16,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXYXDGAGAZCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)SC(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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